Thieno[2,3-d]pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
thieno[2,3-d]pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3OS/c8-6(11)5-4-1-2-12-7(4)10-3-9-5/h1-3H,(H2,8,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTUJPSUTLCLDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=NC(=C21)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[2,3-d]pyrimidine-4-carboxamide shares structural and functional similarities with several heterocyclic compounds. Below is a detailed comparative analysis:
Thieno[3,2-d]pyrimidines
- Structural Difference : The thiophene ring is fused at the [3,2-d] position instead of [2,3-d], altering electronic distribution and steric interactions.
- Biological Activity: Thieno[3,2-d]pyrimidines exhibit potent antifungal and anti-inflammatory properties but lower anticancer efficacy compared to [2,3-d] isomers .
- Synthesis: Prepared via Niementowski reactions using 2-amino-3-thiophenecarboxylates and formamide, with fewer reports on carboxamide derivatives .
Thieno[2,3-b]pyridines
- Structural Difference : A pyridine ring replaces the pyrimidine moiety, reducing hydrogen-bonding capacity.
- Biological Activity: These compounds show moderate antibacterial activity but lack the kinase inhibitory potency of thieno[2,3-d]pyrimidine-4-carboxamides .
- Example: 3,6-Diamino-4-arylthieno[2,3-b]pyridine-2-carboxamides demonstrated antiplasmodial activity (IC₅₀ = 0.8–2.1 µM) but were less effective against melanoma cells .
Benzothieno-Triazolopyrimidines
- Structural Difference : Incorporation of a triazole ring enhances π-π stacking but increases molecular rigidity.
- Biological Activity : These derivatives exhibit superior antimicrobial activity (MIC = 1.5–3.0 µg/mL against S. aureus) but lower solubility than carboxamide analogues .
Pyrido-Thienopyrimidines
- Biological Activity: Reported as CDK4 inhibitors (IC₅₀ = 50–120 nM) but with reduced selectivity compared to this compound hydrazones .
Comparative Data Tables
Table 1: Structural and Functional Comparison
Key Research Findings
- Anticancer Activity: this compound derivatives showed 10-fold higher CDK4 inhibition (IC₅₀ = 10 nM) than pyrido-thienopyrimidines due to optimal hydrogen bonding with Val96 and Asp97 residues .
- Antimicrobial Potency: N-(Pyridin-4-yl)-5,6,7,8-tetrahydrobenzothis compound exhibited broad-spectrum activity (MIC = 3.1 µg/mL against P. aeruginosa), outperforming benzothieno-triazolopyrimidines .
- SAR Insights: The azepine fragment in thieno[2,3-d]pyrimidin-4(3H)-one derivatives enhanced melanin synthesis by 40% in B16 cells, a trait absent in non-carboxamide analogues .
Preparation Methods
Gewald Aminothiophene Synthesis for Intermediate Preparation
The Gewald reaction serves as a cornerstone for synthesizing 2-aminothiophene-3-carboxamide intermediates, which are critical precursors for thieno[2,3-d]pyrimidine derivatives. This one-pot, three-component reaction involves α-methylene carbonyl compounds (e.g., ethyl acetoacetate), activated nitriles (e.g., cyanoacetamide), and elemental sulfur in the presence of a base such as morpholine . For example, cyclohexanone reacts with cyanoacetamide and sulfur in DMF at 50–60°C to yield 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, a key intermediate for tricyclic derivatives . The reaction’s efficiency depends on solvent polarity and base strength, with DMF and morpholine providing optimal yields (70–85%) .
Cyclization Strategies to Form the Thieno[2,3-d]pyrimidine Core
Cyclization of 2-aminothiophene-3-carboxamides with carbonyl-containing reagents generates the pyrimidine ring. A common approach involves refluxing intermediates with ethyl cyanoformate or formamide in acidic conditions. For instance, 2-amino-4-methylthiophene-3-carboxamide cyclizes with ethyl cyanoformate in concentrated HCl and DMF to produce thieno[2,3-d]pyrimidine-4-carboxylic acid . Alternatively, formamide-mediated cyclization at 200°C yields thieno[2,3-d]pyrimidin-4(3H)-ones, which are subsequently functionalized . These methods achieve moderate to high yields (60–90%) but require careful control of temperature and acidity to avoid side reactions .
Introduction of the Carboxamide Group via Amidation
Post-cyclization amidation of thieno[2,3-d]pyrimidine-4-carboxylic acids is a widely used strategy. Two primary methods dominate:
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Activated Coupling Reagents : Carboxylic acids are treated with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-diisopropylethylamine) in dichloromethane, followed by reaction with aliphatic or aromatic amines. This method achieves yields of 65–85% for derivatives like N-butyl-2-methyl-4-oxo-thieno[2,3-d]pyrimidine-3-carboxamide .
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Acid Chloride Intermediates : Conversion of carboxylic acids to acid chlorides using oxalyl chloride enables nucleophilic substitution with amines. For example, 2-methyl-4-oxo-thieno[2,3-d]pyrimidine-3-carbonyl chloride reacts with aniline in the presence of triethylamine to form the corresponding carboxamide in 75% yield .
Alternative Methods: Chlorination and Substitution
4-Chlorothieno[2,3-d]pyrimidines, prepared via treatment of pyrimidinones with POCl₃, serve as versatile intermediates. Subsequent displacement of the chlorine atom with ammonia or primary amines introduces the carboxamide group. For instance, 4-chloro-2-butylthieno[2,3-d]pyrimidine reacts with aqueous ammonia in ethanol at 80°C to yield the 4-carboxamide derivative . This method is limited by the reactivity of the chlorinated intermediate, which often requires anhydrous conditions and excess amine .
Comparative Analysis of Synthetic Routes
The table below summarizes key preparation methods, yields, and conditions:
Q & A
Q. How can structural rearrangements (e.g., Vilsmeier-Haack) impact kinase inhibition profiles?
- Case Study : Spiro-fused thieno[2,3-d]pyrimidines inhibit EGFR (IC₅₀ = 0.2 µM), but rearrangement to thienoquinolines abolishes activity due to loss of H-bonding with kinase active sites .
Future Directions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
